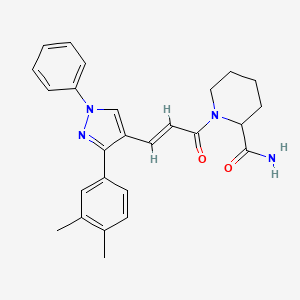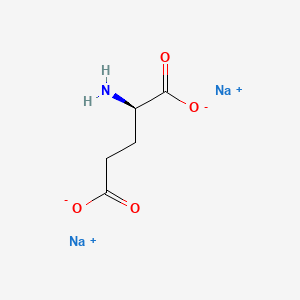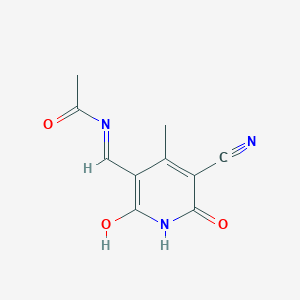
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the condensation of an acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method is advantageous due to its high yield and the absence of a catalyst.
Industrial Production Methods
Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of environmentally friendly solvents and conditions is emphasized to ensure sustainability and reduce the environmental impact. The process typically involves heating the reactants to facilitate the reaction and subsequent purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarbonitrile: A simpler analog with similar chemical properties.
2-(Methyldithio)Pyridine-3-Carbonitrile: Known for its antimicrobial activity.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Used as an inhibitor in corrosion protection.
Uniqueness
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- is unique due to its complex structure and the presence of multiple functional groups, which provide it with diverse reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
N-[(5-cyano-2-hydroxy-4-methyl-6-oxo-1H-pyridin-3-yl)methylidene]acetamide |
InChI |
InChI=1S/C10H9N3O3/c1-5-7(3-11)9(15)13-10(16)8(5)4-12-6(2)14/h4H,1-2H3,(H2,13,15,16) |
Clé InChI |
YFJUMAWZEGIRIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=C1C=NC(=O)C)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



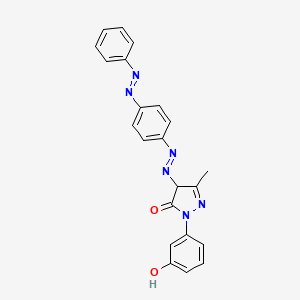
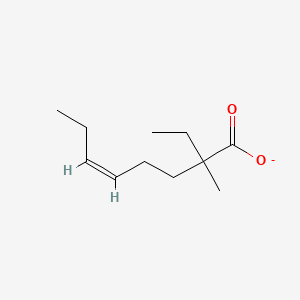

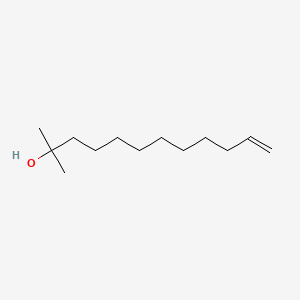
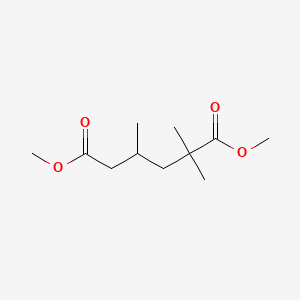
![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)
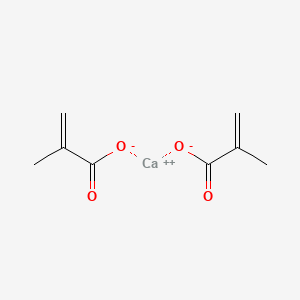
![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)

![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)
